

Application Notes and Protocols: Conjugation of BDP FL-PEG5-Azide to Oligonucleotides

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Compound of Interest

Compound Name: BDP FL-PEG5-azide

Cat. No.: B605996

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Introduction

The covalent attachment of fluorescent dyes to oligonucleotides is a cornerstone of modern molecular biology, enabling a wide array of applications from qPCR and in situ hybridization to advanced therapeutics. BDP FL (BODIPY® FL) is a versatile fluorophore characterized by its high quantum yield, narrow emission bandwidth, and insensitivity to pH, making it an excellent choice for labeling nucleic acids.[1][2] This document provides detailed protocols for the conjugation of **BDP FL-PEG5-azide** to alkyne-modified oligonucleotides via two robust "click chemistry" methods: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Click chemistry offers a highly efficient and specific approach for biomolecule conjugation under mild reaction conditions.[3][4] CuAAC utilizes a copper(I) catalyst to unite a terminal alkyne and an azide, while SPAAC employs a strained cyclooctyne that reacts with an azide without the need for a metal catalyst, which can be advantageous in biological systems where copper ions may be cytotoxic or interfere with downstream applications.[5]

Materials and Reagents

Reagent/Material	Supplier	Catalog Number (Example)
Alkyne-modified Oligonucleotide	Custom Synthesis	N/A
BDP FL-PEG5-azide	Various	N/A
Copper(II) Sulfate (CuSO ₄)	Sigma-Aldrich	451657
Sodium Ascorbate	Sigma-Aldrich	A4034
Tris(benzyltriazolymethyl)amine (TBTA)	Sigma-Aldrich	678937
Dibenzocyclooctyne (DBCO)-modified Oligonucleotide	Custom Synthesis	N/A
Nuclease-free Water	Thermo Fisher Scientific	AM9937
Dimethyl Sulfoxide (DMSO)	Sigma-Aldrich	D8418
3 M Sodium Acetate, pH 5.2	Thermo Fisher Scientific	AM9740
Absolute Ethanol (200 proof)	Decon Labs	2716
70% Ethanol	N/A	N/A
1X TE Buffer (pH 8.0)	Thermo Fisher Scientific	AM9849

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of **BDP FL-PEG5-azide** to a terminal alkyne-modified oligonucleotide.

1. Preparation of Stock Solutions:

- Alkyne-Oligonucleotide: Resuspend the lyophilized alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

- **BDP FL-PEG5-azide:** Dissolve the **BDP FL-PEG5-azide** in anhydrous DMSO to a final concentration of 10 mM.
- **Copper(II) Sulfate:** Prepare a 100 mM stock solution in nuclease-free water.
- **Sodium Ascorbate:** Prepare a 500 mM stock solution in nuclease-free water. This solution should be made fresh.
- **TBTA:** Prepare a 10 mM stock solution in DMSO.

2. CuAAC Reaction Setup:

- In a microcentrifuge tube, combine the following reagents in the order listed:

Reagent	Volume	Final Concentration
Nuclease-free Water	To a final volume of 100 μ L	N/A
Alkyne-Oligonucleotide (1 mM)	10 μ L	100 μ M
BDP FL-PEG5-azide (10 mM)	5 μ L	500 μ M (5 equivalents)
TBTA (10 mM)	5 μ L	500 μ M
Copper(II) Sulfate (100 mM)	1 μ L	1 mM
Sodium Ascorbate (500 mM)	2 μ L	10 mM

- Vortex the reaction mixture gently and briefly centrifuge to collect the contents at the bottom of the tube.
- Incubate the reaction at room temperature for 1-4 hours or at 37°C for 1 hour, protected from light. Reaction times may vary depending on the oligonucleotide sequence and length.

3. Purification of the Labeled Oligonucleotide:

- **Ethanol Precipitation:**
 - Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the reaction mixture.

- Add 3 volumes of cold absolute ethanol.
- Vortex and incubate at -20°C for at least 1 hour.
- Centrifuge at 14,000 x g for 30 minutes at 4°C.
- Carefully decant the supernatant.
- Wash the pellet with 500 µL of cold 70% ethanol.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Decant the supernatant and air-dry the pellet for 10-15 minutes.
- Resuspend the pellet in an appropriate volume of 1X TE buffer (pH 8.0).
- HPLC Purification (Optional but Recommended): For applications requiring high purity, reversed-phase HPLC is recommended to separate the labeled oligonucleotide from any remaining unlabeled oligonucleotide and excess dye.

4. Characterization:

- UV-Vis Spectroscopy: Determine the concentration of the oligonucleotide and the dye.
- Mass Spectrometry (MALDI-TOF or ESI): Confirm the successful conjugation by observing the mass shift corresponding to the addition of the **BDP FL-PEG5-azide** moiety.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of **BDP FL-PEG5-azide** to a DBCO-modified oligonucleotide.

1. Preparation of Stock Solutions:

- DBCO-Oligonucleotide: Resuspend the lyophilized DBCO-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

- **BDP FL-PEG5-azide:** Dissolve the **BDP FL-PEG5-azide** in anhydrous DMSO to a final concentration of 10 mM.

2. SPAAC Reaction Setup:

- In a microcentrifuge tube, combine the following reagents:

Reagent	Volume	Final Concentration
Nuclease-free Water	To a final volume of 100 μ L	N/A
DBCO-Oligonucleotide (1 mM)	10 μ L	100 μ M
BDP FL-PEG5-azide (10 mM)	3 μ L	300 μ M (3 equivalents)

- Vortex the reaction mixture gently and briefly centrifuge.
- Incubate the reaction at room temperature for 4-12 hours, or at 37°C for 2-4 hours, protected from light. The reaction kinetics of SPAAC are generally slower than CuAAC.

3. Purification and Characterization:

- Follow the same purification and characterization steps as described in Protocol 1 (steps 3 and 4).

Data Presentation

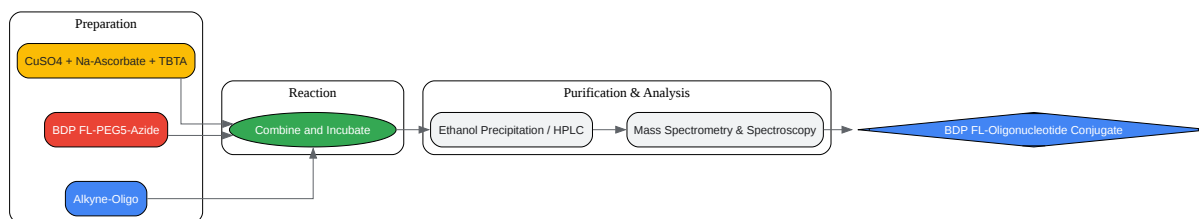
Table 1: Reaction Parameters for Oligonucleotide Conjugation

Parameter	CuAAC	SPAAC
Oligonucleotide Modification	Terminal Alkyne	Dibenzocyclooctyne (DBCO)
Dye Modification	Azide	Azide
Catalyst	CuSO4 / Sodium Ascorbate	None
Ligand	TBTA	None
Typical Dye:Oligo Ratio	2-5 equivalents	2-5 equivalents
Reaction Temperature	Room Temperature to 45°C	Room Temperature to 37°C
Typical Reaction Time	30 minutes - 4 hours	2 - 12 hours

Table 2: Spectral Properties of BDP FL

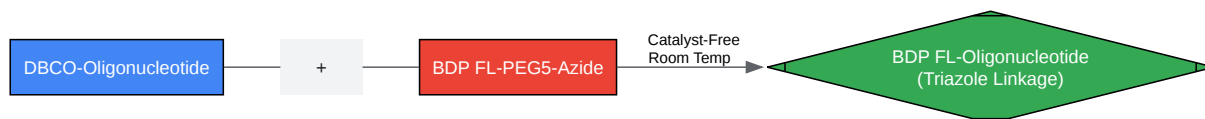
Property	Value
Excitation Maximum (λ_{ex})	~505 nm
Emission Maximum (λ_{em})	~511 nm
Extinction Coefficient (ϵ)	~91,000 $\text{cm}^{-1}\text{M}^{-1}$
Quantum Yield	High

Visualizations



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Caption: Workflow for CuAAC conjugation of **BDP FL-PEG5-azide** to an alkyne-modified oligonucleotide.



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Caption: Chemical relationship in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

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